molecular formula C9H10BrF2N B13588556 2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine

2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine

Cat. No.: B13588556
M. Wt: 250.08 g/mol
InChI Key: VDAPJNNPKGRVHB-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of bromine, methyl, and difluoro groups attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminum hydride (LAH) for reduction steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions include various substituted ethanamines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine exerts its effects involves interactions with specific molecular targets. The presence of bromine and difluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylphenylmethanol: Shares the bromine and methyl groups but lacks the difluoroethanamine structure.

    2-(3-Bromo-2-methylphenyl)ethanamine: Similar structure but without the difluoro groups.

Uniqueness

2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine is unique due to the combination of bromine, methyl, and difluoro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H10BrF2N

Molecular Weight

250.08 g/mol

IUPAC Name

2-(3-bromo-2-methylphenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C9H10BrF2N/c1-6-7(9(11,12)5-13)3-2-4-8(6)10/h2-4H,5,13H2,1H3

InChI Key

VDAPJNNPKGRVHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C(CN)(F)F

Origin of Product

United States

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